6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is used primarily for its anxiolytic effects, which are achieved through its interaction with the GABAergic system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine involves several steps. One common method includes the reaction of 2-amino-5-chlorobenzophenone with ethylamine under specific conditions to form the desired benzoxazine ring . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the benzoxazine structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups on the benzoxazine ring.
Reduction: Reduction reactions can modify the nitrogen-containing groups.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted benzoxazines.
Scientific Research Applications
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine has several scientific research applications:
Chemistry: It is used as a model compound in studies of benzoxazine chemistry and reactivity.
Mechanism of Action
The anxiolytic effects of 6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine are primarily mediated through its interaction with the GABA_A receptor complex. It binds to the β2 and β3 subunits of the GABA_A receptor, enhancing the inhibitory effects of GABA. Additionally, it binds to the translocator protein (18 kDa) TSPO, which is involved in the transport of cholesterol into mitochondria, a key step in steroidogenesis .
Comparison with Similar Compounds
Similar Compounds
Benzodiazepines: These compounds also interact with the GABA_A receptor but bind to different subunits.
Barbiturates: Another class of compounds that enhance GABAergic activity but have a different mechanism of action.
Uniqueness
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine is unique in its dual mechanism of action, involving both the GABA_A receptor and TSPO. This dual action contributes to its anxiolytic and neuroprotective effects, distinguishing it from other anxiolytic agents .
Properties
IUPAC Name |
6-chloro-N-ethyl-4-methyl-4-phenyl-3,1-benzoxazin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-3-19-16-20-15-10-9-13(18)11-14(15)17(2,21-16)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYCYJFUEJQSMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC1=NC2=C(C=C(C=C2)Cl)C(O1)(C)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.